

Application Note: Conjugating m-PEG13-COOH to an Amine-Functionalized E3 Ligase Ligand

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Compound of Interest

Compound Name: *m*-PEG13-Boc

Cat. No.: B8106655

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Abstract

This application note provides a detailed protocol for the conjugation of a methoxy-polyethylene glycol (PEG) linker, specifically m-PEG13-COOH, to an amine-functionalized E3 ligase ligand. As a representative example, this protocol describes the conjugation to an amino-pomalidomide derivative, a widely used ligand for the Cereblon (CRBN) E3 ligase. The resulting molecule is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. This document includes a detailed experimental workflow, protocols for synthesis, purification, and characterization, as well as quantitative data presented in tabular format.

Introduction

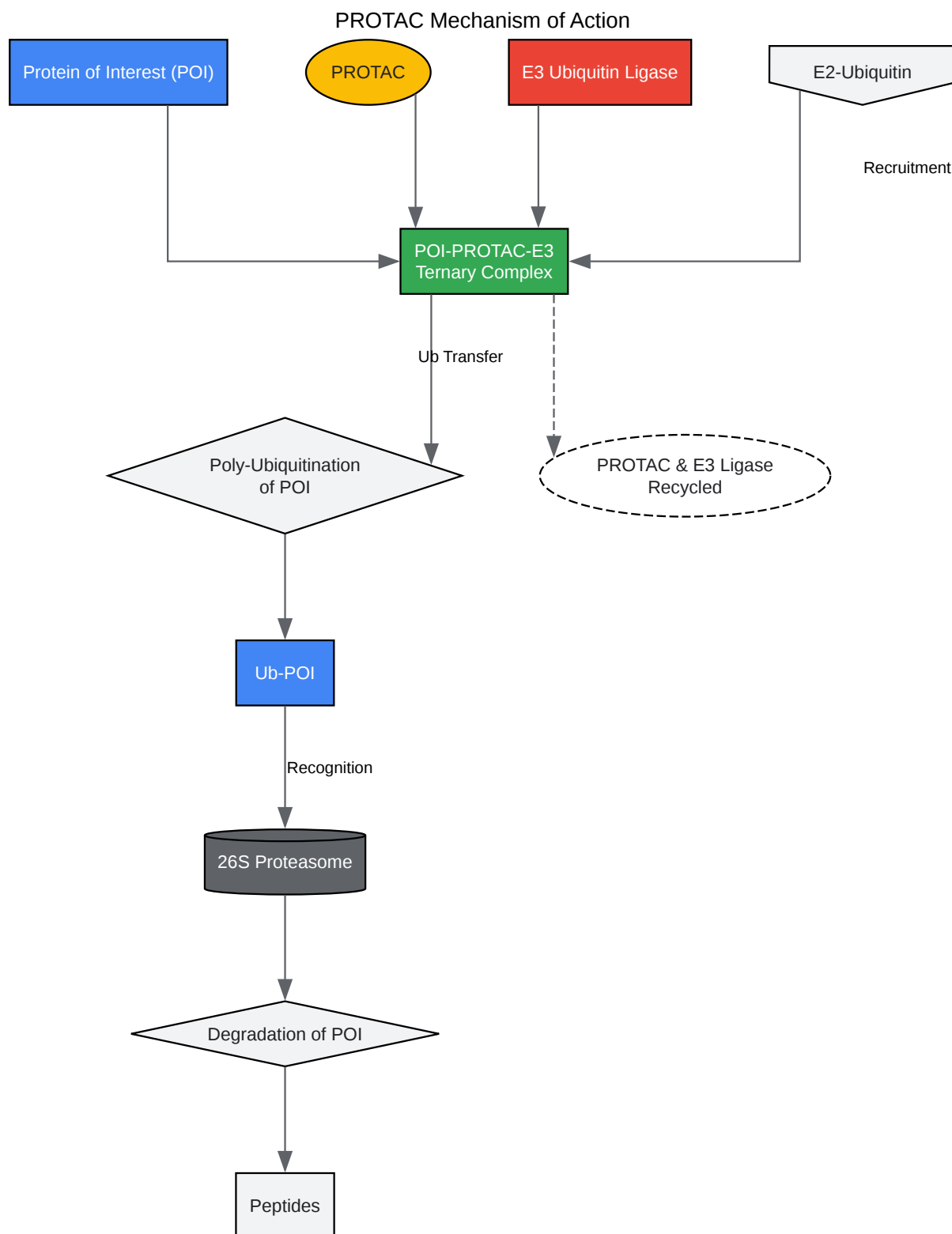
Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality in drug discovery.[1] PROTACs are bifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] By recruiting an E3 ligase to the POI, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[3][4]

The linker component of a PROTAC is critical, as its length and composition significantly influence the efficacy and physicochemical properties of the molecule.^[2] Polyethylene glycol (PEG) chains are frequently used as linkers due to their hydrophilicity, biocompatibility, and tunable length. This application note details the conjugation of m-PEG13-COOH, a 13-unit PEG linker with a terminal carboxylic acid, to an amine-functionalized derivative of pomalidomide, a ligand for the CRBN E3 ligase. The protocol employs a standard amide bond formation reaction, a robust and widely used method in bioconjugation chemistry.

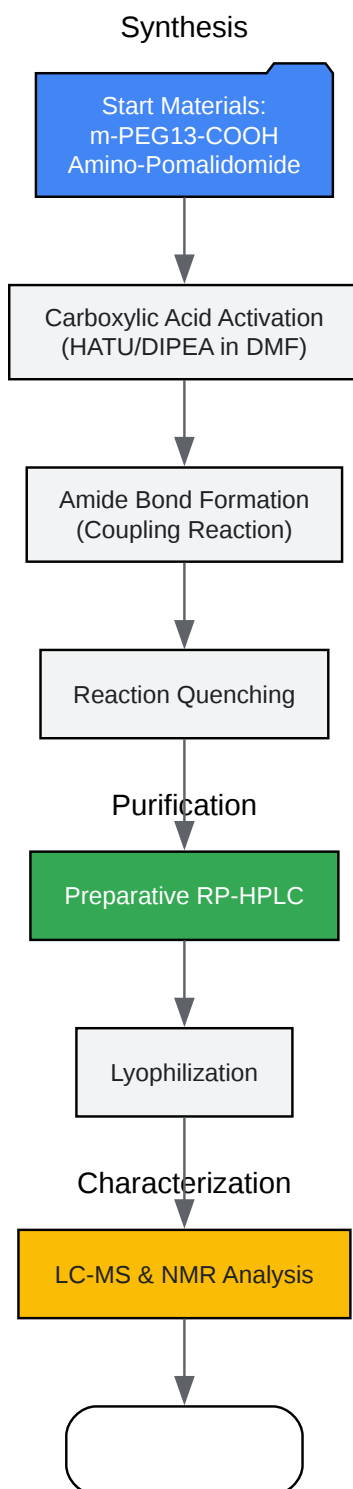
Signaling Pathway and Experimental Workflow

PROTAC Mechanism of Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the POI.



Conjugation Experimental Workflow

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References

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